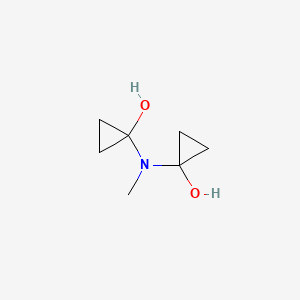
Cyclopropanol, 1,1'-(methylimino)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanol, 1,1’-(methylimino)bis- is an organic compound characterized by a cyclopropane ring with hydroxyl groups and a methylimino group attached. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanol, 1,1’-(methylimino)bis- involves several methods. One common approach is the reaction of bimetallic CH₂(ZnI)₂ with α-chloroaldehydes, which enables a diastereoselective synthesis of trans-2-substituted cyclopropanols . Another method involves the titanium(IV)isopropoxide-catalyzed reaction of esters with ethylmagnesium bromide . Additionally, the addition of diverse organometallic reagents to 1-phenylsulfonylcyclopropanols allows for the synthesis of 1-substituted cyclopropanols .
Industrial Production Methods
Industrial production methods for Cyclopropanol, 1,1’-(methylimino)bis- typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanol, 1,1’-(methylimino)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl and methylimino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Cyclopropanol, 1,1’-(methylimino)bis- has numerous applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications explores its use in drug development and therapeutic interventions.
Industry: Cyclopropanol, 1,1’-(methylimino)bis- is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclopropanol, 1,1’-(methylimino)bis- involves its interaction with molecular targets and pathways. The compound’s cyclopropane ring and functional groups enable it to participate in various chemical reactions, influencing biological and chemical processes. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanol: A simpler analog with a cyclopropane ring and a hydroxyl group.
Cyclopropane: The parent compound with a three-carbon ring structure.
Cyclopropanone: A related compound with a ketone functional group attached to the cyclopropane ring.
Uniqueness
Cyclopropanol, 1,1’-(methylimino)bis- stands out due to its combination of a cyclopropane ring, hydroxyl groups, and a methylimino group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
55056-07-0 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
1-[(1-hydroxycyclopropyl)-methylamino]cyclopropan-1-ol |
InChI |
InChI=1S/C7H13NO2/c1-8(6(9)2-3-6)7(10)4-5-7/h9-10H,2-5H2,1H3 |
Clé InChI |
ZTDOYYZJSUEZQR-UHFFFAOYSA-N |
SMILES canonique |
CN(C1(CC1)O)C2(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















